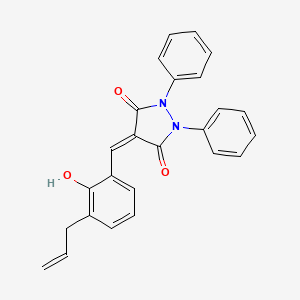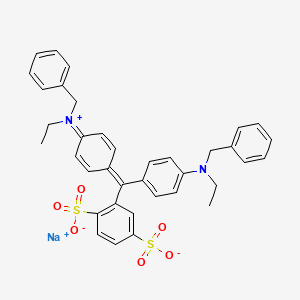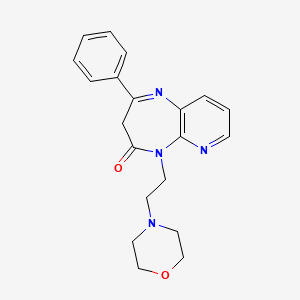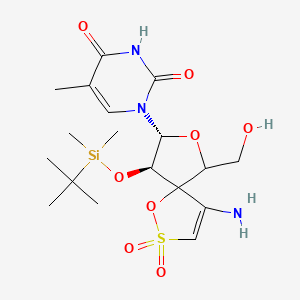
(2-Hydroxyethyl)dimethyl(3-(((3-oxo-3H-naphtho(2,1-b)pyran-2-yl)carbonyl)amino)propyl)ammonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Hydroxyethyl)dimethyl(3-(((3-oxo-3H-naphtho(2,1-b)pyran-2-yl)carbonyl)amino)propyl)ammonium chloride is a complex organic compound with a unique structure that combines various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxyethyl)dimethyl(3-(((3-oxo-3H-naphtho(2,1-b)pyran-2-yl)carbonyl)amino)propyl)ammonium chloride typically involves multiple stepsThe final step involves the quaternization of the amine with (2-hydroxyethyl)dimethylammonium chloride under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to ensure the compound’s purity .
Análisis De Reacciones Químicas
Types of Reactions
(2-Hydroxyethyl)dimethyl(3-(((3-oxo-3H-naphtho(2,1-b)pyran-2-yl)carbonyl)amino)propyl)ammonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ammonium group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives .
Aplicaciones Científicas De Investigación
(2-Hydroxyethyl)dimethyl(3-(((3-oxo-3H-naphtho(2,1-b)pyran-2-yl)carbonyl)amino)propyl)ammonium chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential role in cellular processes and as a probe in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and as an additive in specialty chemicals.
Mecanismo De Acción
The mechanism of action of (2-Hydroxyethyl)dimethyl(3-(((3-oxo-3H-naphtho(2,1-b)pyran-2-yl)carbonyl)amino)propyl)ammonium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular pathways. Key pathways involved include signal transduction and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
- (2-Hydroxyethyl)dimethyl(3-(((3-oxo-3H-naphtho(2,1-b)pyran-2-yl)carbonyl)amino)propyl)ammonium bromide
- (2-Hydroxyethyl)dimethyl(3-(((3-oxo-3H-naphtho(2,1-b)pyran-2-yl)carbonyl)amino)propyl)ammonium iodide
Uniqueness
Compared to similar compounds, (2-Hydroxyethyl)dimethyl(3-(((3-oxo-3H-naphtho(2,1-b)pyran-2-yl)carbonyl)amino)propyl)ammonium chloride exhibits unique properties due to the presence of the chloride ion. This influences its solubility, reactivity, and interaction with biological molecules, making it a valuable compound in various applications .
Propiedades
Número CAS |
94159-27-0 |
|---|---|
Fórmula molecular |
C21H25ClN2O4 |
Peso molecular |
404.9 g/mol |
Nombre IUPAC |
2-hydroxyethyl-dimethyl-[3-[(3-oxobenzo[f]chromene-2-carbonyl)amino]propyl]azanium;chloride |
InChI |
InChI=1S/C21H24N2O4.ClH/c1-23(2,12-13-24)11-5-10-22-20(25)18-14-17-16-7-4-3-6-15(16)8-9-19(17)27-21(18)26;/h3-4,6-9,14,24H,5,10-13H2,1-2H3;1H |
Clave InChI |
VBYAGSJMNYXFCJ-UHFFFAOYSA-N |
SMILES canónico |
C[N+](C)(CCCNC(=O)C1=CC2=C(C=CC3=CC=CC=C32)OC1=O)CCO.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(6H-benzo[b][1,4]benzodioxepin-6-yl)-N,N-diethylpropan-1-amine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12779558.png)


![[4-phenyl-1-(2-phenylethyl)piperidin-4-yl] acetate;hydrochloride](/img/structure/B12779573.png)





![4-[2,3-dihydroxypropyl(ethyl)amino]-2-methylbenzaldehyde;sulfuric acid](/img/structure/B12779605.png)




